(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, a thiazole ring, and a piperazine ring. The InChI code for a related compound, 2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl acetic acid, is 1S/C9H8N2O2S/c12-8(13)5-7-6-14-9(10-7)11-3-1-2-4-11/h1-4,6H,5H2,(H,12,13) .Scientific Research Applications
Synthesis and Molecular Interactions
- Research on structurally similar compounds includes the study of molecular interactions with receptors, where the design and synthesis of compounds aim to explore their binding affinities and functionalities. For example, studies on cannabinoid receptor antagonists have provided insights into how certain molecular conformations and substitutions affect receptor binding and antagonist activity (Shim et al., 2002).
Antimicrobial Activity
- Another area of research involves evaluating the antimicrobial activity of new pyridine derivatives, including compounds with structures incorporating thiazolyl and piperazinyl motifs. These studies have shown variable and modest activity against bacteria and fungi, indicating the potential for developing new antimicrobial agents (Patel et al., 2011).
Antitubercular and Antifungal Screening
- Novel thiazolyl pyrazole and benzoxazole derivatives have been synthesized and characterized for their antibacterial screening. This research demonstrates the potential of these compounds as new anti-mycobacterial chemotypes, with several derivatives showing promise against Mycobacterium tuberculosis (Pancholia et al., 2016).
Antiproliferative Activities and Drug Development
- The exploration of novel heterocycles for antimicrobial and antiproliferative activities includes the synthesis of compounds that exhibit potential as drug candidates. These efforts involve molecular docking and computational studies to understand the interaction mechanisms and identify promising leads for further development (Fahim et al., 2021).
Properties
IUPAC Name |
[4-(2-hydroxyphenyl)piperazin-1-yl]-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-16-6-2-1-5-15(16)20-9-11-21(12-10-20)17(24)14-13-25-18(19-14)22-7-3-4-8-22/h1-8,13,23H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEJCBRKBGZAAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)C3=CSC(=N3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.